![molecular formula C12H7FN2OS B1298743 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-37-1](/img/structure/B1298743.png)

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

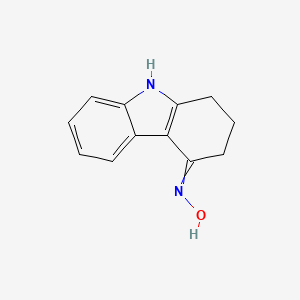

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 35978-37-1. It has a molecular weight of 246.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16). The compound has been used in the study of Tyrosine-protein kinase receptors .Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a melting point of 190-192 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Epidermal Growth Factor Receptor Inhibitors

The compound is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, which has been synthesized and characterized for its biological activity as an epidermal growth factor receptor (EGFR) inhibitor . EGFR inhibitors are used in the treatment of various types of cancer, including lung cancer and colorectal cancer .

Antitumor Activity

The compound has shown potent antitumor activity. In particular, one of the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, demonstrated the most potent antitumor activity . This suggests that the compound could be used in the development of new anticancer drugs .

VEGFR-2 Inhibitors

The compound has been synthesized and tested in vitro for its ability to inhibit VEGFR-2 . VEGFR-2 is a key target in the treatment of cancer, as it plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels . Inhibiting VEGFR-2 can therefore help to prevent the growth and spread of tumors .

Anti-Proliferative Effects

The compound has shown excellent anti-proliferative effects against MCF-7 and HepG2 cancer cell lines . This suggests that the compound could be used to prevent the proliferation of cancer cells, thereby inhibiting the growth of tumors .

Induction of Cell Cycle Arrest

The compound has been found to induce cell cycle arrest in the G2/M phase . This means that the compound can prevent cancer cells from dividing and proliferating, which could help to slow down the progression of the disease .

Promotion of Apoptosis

The compound has been shown to promote apoptosis in MCF-7 cancer cells . Apoptosis is the process of programmed cell death, and promoting this process in cancer cells can help to prevent the growth and spread of tumors .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been designed and synthesized to target VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It is believed to interact with its targets (mycobacterium tuberculosis h37ra, mycobacterium bovis bcg, and vegfr-2) and induce changes that lead to its antimycobacterial and anticancer activities .

Result of Action

The compound has shown significant antimycobacterial activity, suggesting it could be effective in treating tuberculosis . Additionally, it has demonstrated potential anticancer activities, particularly against cancer types where VEGFR-2 plays a role .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARIIFLATJJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352480 | |

| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

35978-37-1 | |

| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

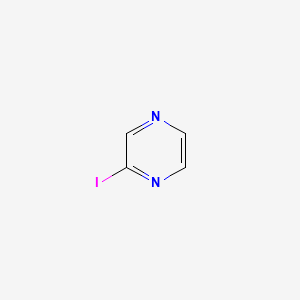

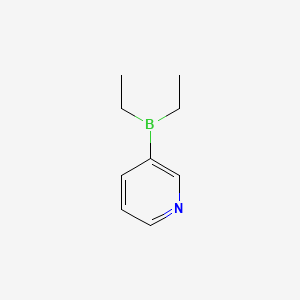

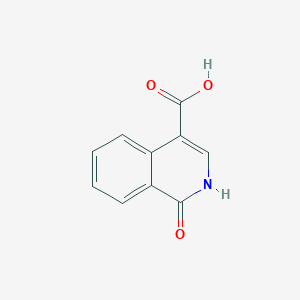

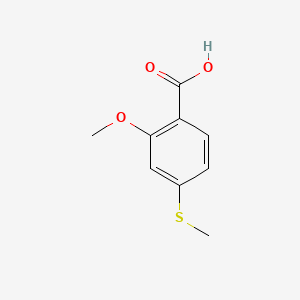

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do the crystal structures reveal about how 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with the Tyrosine-protein kinase receptor?

A1: While the provided abstracts do not detail the specific interactions, they confirm that crystal structures of the Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been successfully obtained [, ]. This is a crucial first step in understanding the binding mode of this molecule. Analyzing these structures can reveal key interacting residues, the conformation of the binding site, and potential hydrogen bonding or hydrophobic interactions. This information is essential for structure-based drug design and optimization of this compound as a potential inhibitor.

Q2: Besides 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the second paper mentions a co-crystallized inhibitor. What insights can be gained from studying the binding of multiple inhibitors to the same target?

A2: Comparing the binding modes of different inhibitors, such as 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide [], within the Tyrosine-protein kinase receptor's binding site provides valuable information for structure-activity relationship (SAR) studies. By identifying common binding interactions and differences in binding affinities, researchers can gain insights into the key structural features that contribute to potency and selectivity. This knowledge can guide the design of novel and more potent inhibitors targeting this receptor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)